Sodium cefamandole methanolate
Description
Contextual Background of Cephalosporin (B10832234) Antibiotics in Chemical Research
The discovery of cephalosporin compounds in 1945 from the fungus Acremonium strictum marked a significant milestone in the field of antibacterial chemotherapy. vulcanchem.com These β-lactam antibiotics, structurally analogous to penicillins, feature a core 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring. vulcanchem.comgoogle.com The isolation of cephalosporin C by Guy Newton and Edward Abraham at the University of Oxford, and the subsequent derivation of the 7-ACA nucleus, opened the door for extensive chemical modification. vulcanchem.com
Early research quickly established that modifications to the side chains at the C-7 and C-3 positions of the 7-ACA structure could profoundly influence the antibacterial spectrum and pharmacokinetic properties of the resulting compounds. google.com This led to the development of a vast number of semi-synthetic cephalosporins, which are systematically categorized into "generations" based on their antimicrobial activity. vulcanchem.comresearchgate.net First-generation cephalosporins, for instance, are generally more effective against Gram-positive bacteria, while later generations exhibit enhanced activity against Gram-negative organisms. google.com The chemical versatility of the cephalosporin scaffold has made it a fertile ground for medicinal chemistry research, aimed at creating derivatives with improved potency, broader spectrum, and increased resistance to bacterial β-lactamase enzymes. sciepub.com
Significance of Sodium Cefamandole (B1668816) Methanolate within Cephalosporin Chemistry
Within the extensive family of cephalosporins, cefamandole emerged as a potent second-generation agent. ontosight.ai Its chemical structure is characterized by a (R)-mandelamido group at the C-7 position and a 1-methyltetrazol-5-yl)thiomethyl side chain at the C-3 position. nih.gov The subject of this article, sodium cefamandole methanolate, is a specific solvated crystalline form of the sodium salt of cefamandole. researchgate.net
The significance of this particular compound in cephalosporin chemistry lies not in its direct therapeutic action, as the methanolate form rapidly hydrolyzes to the active cefamandole in aqueous media, but in its physicochemical properties that are advantageous for pharmaceutical formulation. vulcanchem.com Research has demonstrated that the methanolate form provides a protective solvate, mitigating moisture sensitivity and preventing the formation of less stable hydrate (B1144303) forms during processes like lyophilization. vulcanchem.comresearchgate.net Furthermore, the crystalline lattice of the methanolate, which incorporates methanol (B129727) molecules, possesses defects that lead to a faster dissolution rate compared to the anhydrous form. vulcanchem.com This enhanced reconstitution time is a critical parameter in a clinical setting. The study of this compound, therefore, provides valuable insights into the control of solid-state properties of antibiotics to improve their stability and handling.
Evolution of Academic Inquiry on this compound
The academic inquiry into this compound is intrinsically linked to the broader research on cefamandole and its various forms. Following the initial synthesis and discovery of the antibacterial properties of cefamandole, research efforts were directed towards developing stable and effective pharmaceutical preparations. nih.gov This led to the investigation of different salts and crystalline forms of the antibiotic.
A key development in this area was the synthesis and characterization of various crystalline forms of sodium cefamandole, including the anhydrate, monohydrate, and the methanolate. google.com Patents from the late 1970s and early 1980s describe processes for preparing the crystalline methanolate form, often involving the hydrolysis of sodium O-formylcefamandole in a methanol-based solvent system. google.comgoogle.com
Subsequent academic studies focused on the detailed characterization of these different solid-state forms. Research employing techniques such as X-ray powder diffraction, thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and spectroscopy has been crucial in elucidating the distinct properties of the methanolate compared to the hydrate and anhydrate forms. vulcanchem.comresearchgate.netresearchgate.netresearchgate.net These investigations have explored the kinetics and thermodynamics of the interconversion between these forms, particularly the desolvation of the methanolate and its transformation to the hydrate in the presence of water vapor. researchgate.netresearchgate.netresearchgate.net This body of research highlights a sophisticated understanding of the solid-state chemistry of this important antibiotic, with implications for its manufacture, storage, and ultimately, its performance as a pharmaceutical product.
Detailed Research Findings
The chemical and physical properties of this compound have been elucidated through various analytical techniques. These findings are crucial for understanding the compound's stability and behavior in a pharmaceutical context.
Chemical Identity and Structure:
This compound is the sodium salt of the second-generation cephalosporin, cefamandole, existing as a methanol solvate. researchgate.net Its chemical formula is C₁₉H₂₁N₆NaO₆S₂ with a molecular weight of approximately 516.5 g/mol . vulcanchem.com The core structure is the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, which is characteristic of cephalosporins. vulcanchem.com Key functional groups include a 7β-(D-mandeloylamino) side chain and a 3-(1-methyltetrazol-5-yl)thiomethyl substitution. vulcanchem.com The methanol molecule is complexed with the sodium counterion within the crystal lattice. vulcanchem.com
Crystallographic and Spectroscopic Data:
X-ray diffraction studies have been instrumental in characterizing the crystalline nature of this compound. It crystallizes in a monoclinic system, and the methanol molecules occupy specific positions within the lattice, forming a hydrogen-bonded network with the sodium ion and the cephalosporin's carbonyl groups. vulcanchem.com This specific arrangement contributes to the compound's solid-state stability. vulcanchem.com
Interactive Data Table: X-ray Diffraction and Spectroscopic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | vulcanchem.com |
| Characteristic XRD Peaks (2θ) | 7.8°, 12.3° | vulcanchem.com |
| FT-IR (β-lactam C=O) | 1775 cm⁻¹ | vulcanchem.com |
| FT-IR (Amide I) | 1660 cm⁻¹ | vulcanchem.com |
| FT-IR (Tetrazole ring) | 1050 cm⁻¹ | vulcanchem.com |
| HPLC-UV Detection (λ) | 254 nm | vulcanchem.com |
Physicochemical Properties:
The solubility and thermal behavior of this compound are critical for its formulation and processing.
Interactive Data Table: Solubility Profile of this compound at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 450 ± 25 | vulcanchem.com |
| Methanol | 12 ± 3 | vulcanchem.com |
| Ethanol (B145695) | <1 | vulcanchem.com |
Interactive Data Table: Thermal Analysis Data for this compound
| Thermal Property | Value/Observation | Reference |
| Glass Transition (Tg) | 85°C | vulcanchem.com |
| Decomposition Temperature | 192°C | vulcanchem.com |
| TGA - Methanol Release | 80–120°C | vulcanchem.com |
| Enthalpy of Solvation (ΔHsol) | -9.2 kcal/mol | vulcanchem.com |
The enthalpy of solvation is greater than the enthalpy of condensation for methanol, indicating strong interactions between the host (cefamandole sodium) and the guest (methanol) molecules. vulcanchem.com Thermogravimetric analysis shows a distinct two-stage mass loss, with the initial loss corresponding to the release of methanol. vulcanchem.com
Properties
CAS No. |
64415-59-4 |
|---|---|
Molecular Formula |
C19H21N6NaO6S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;methanol |
InChI |
InChI=1S/C18H18N6O5S2.CH4O.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;1-2;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);2H,1H3;/q;;+1/p-1/t11-,13-,16-;;/m1../s1 |
InChI Key |
HOMCRCHGRGVVPL-RFXDPDBWSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].CO.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Pathways of Sodium Cefamandole Methanolate
Methodologies for Crystalline Sodium Cefamandole (B1668816) Methanolate Preparation
The preparation of crystalline sodium cefamandole methanolate is achieved through a controlled chemical process that starts with a formate (B1220265) ester precursor. google.com This process is designed to yield a specific crystalline solvate of sodium cefamandole.
A key method for preparing the crystalline methanolate form of sodium cefamandole involves the use of sodium O-formylcefamandole as the starting material. google.com The process entails creating a suspension of sodium O-formylcefamandole in methyl alcohol. google.com This suspension is then treated with a concentrated solution of sodium hydroxide (B78521) in methyl alcohol. google.com The reaction is typically conducted at a temperature between 20°C and 30°C. google.com This specific reaction directly yields a suspension of crystalline this compound. google.com
The core of the synthesis is the hydrolysis of the formate ester of O-formylcefamandole sodium under basic conditions. google.com Cefamandole nafate, the O-formyl ester of cefamandole, serves as the formate ester precursor. nih.govnih.gov The addition of a strong base, such as sodium hydroxide, facilitates the cleavage of the formyl group. google.com This hydrolysis reaction, carried out in a methanol (B129727) solvent system, results in the formation of sodium cefamandole, which then crystallizes as the methanolate solvate. google.com
Optimizing the yield and purity of crystalline this compound requires careful control over several reaction parameters. The process outlined in patent literature specifies conditions for efficient synthesis. google.com For instance, a specific ratio of approximately one gram of sodium O-formylcefamandole to between 2.5 ml and 3.5 ml of methyl alcohol is recommended. google.com The suspension should also contain a small amount of water, typically between 1.5% and 3% by volume. google.com
Following the addition of the methanolic sodium hydroxide solution, the mixture should be stirred vigorously for about 15 to 30 minutes to ensure the completion of hydrolysis and the formation of crystals. google.com To prevent decomposition of the product in the basic reaction medium, the crystals should be harvested promptly after their formation through conventional methods like filtration or centrifugation. google.com
| Parameter | Recommended Condition | Purpose |
| Temperature | 20°C to 30°C | Control reaction rate and crystal formation. |
| Precursor to Solvent Ratio | 1g Sodium O-formylcefamandole per 2.5-3.5 ml Methanol | Ensure proper suspension and reaction environment. |
| Water Content | 1.5% to 3% by volume in the suspension | Facilitate hydrolysis. |
| Stirring Time | 15 to 30 minutes (vigorously) | Complete hydrolysis and promote crystallization. |
| Harvesting | Promptly after crystal formation | Avoid product decomposition in the basic medium. |
Precursor Chemistry and Reactivity in Sodium Cefamandole Synthesis
The efficiency of this compound synthesis is fundamentally tied to the chemical reactivity of its precursor, sodium O-formylcefamandole (also known as cefamandole nafate). nih.govnih.gov The stability and hydrolysis kinetics of this formate ester are critical factors.
The hydrolysis of the formyl group from cefamandole nafate is a rapid process, particularly under neutral to basic conditions. nih.govmedchemexpress.com The rate of this reaction is highly sensitive to the pH of the environment. nih.gov In the pH range of 5.5 to 8.0, the reaction rate is significantly influenced by the concentration of hydroxide ions, with observed half-life values ranging from hours down to minutes. nih.gov At a pH of 7.0 or higher, cefamandole nafate is rapidly converted to cefamandole, with a half-life of less than one hour. medchemexpress.com In vivo studies have also demonstrated this rapid conversion, with the half-life of cefamandole nafate in human plasma being approximately 10-17 minutes. nih.gov
| Condition | Observed Half-Life (t½) |
| pH 5.5-8.0 | Hours to minutes |
| pH ≥ 7.0 | < 1 hour |
| In vivo (human plasma) | 10-17 minutes |
| In vivo (dog plasma) | 6-7 minutes |
Basic conditions are essential for driving the hydrolysis of the O-formyl group. The reaction rate is notably accelerated by the presence of hydroxide ions. nih.gov The synthesis of the crystalline methanolate specifically employs a concentrated solution of sodium hydroxide in methanol to ensure the hydrolysis is completed efficiently. google.com Studies have also shown that the hydrolysis is rapid upon the addition of other basic substances, such as sodium carbonate or tromethamine. nih.gov The chirality in the 7-D-mandelamido side chain of the molecule remains unaffected by this base-mediated hydrolysis. nih.gov
Structural Elucidation of Synthetic Intermediates and this compound Products
The structural confirmation of the synthetic intermediates and the final this compound product relies on a combination of spectroscopic techniques. These methods are essential for verifying the identity and purity of the compounds at each stage of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose. nih.govclaremont.edu
Intermediates:
Sodium O-formylcefamandole: The structure of this key intermediate is confirmed by ¹H NMR spectroscopy, which would show characteristic signals for the protons of the cefamandole skeleton, the mandeloyl side chain, and a distinct signal for the formate proton (–O-CHO). ¹³C NMR would similarly show a characteristic resonance for the carbonyl carbon of the formate group. Mass spectrometry would confirm the correct molecular weight for the ester.
Final Product (this compound):
Hydrolysis Confirmation: The successful hydrolysis of the formate ester is confirmed by the disappearance of the characteristic formate proton signal in the ¹H NMR spectrum. nih.gov
Methanol of Crystallization: The presence of methanol in the crystal lattice is a defining feature of the final product. This can be confirmed by ¹H NMR of the dissolved solid, which would show a characteristic singlet for the methyl protons of methanol. Techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can also be used to distinguish the methanol signal from the larger antibiotic molecule based on their different diffusion rates in solution. units.it
The following table provides illustrative ¹H NMR chemical shift data that would be expected for key protons in an intermediate and the final product, demonstrating how this technique is used for structural elucidation.
| Compound | Proton | Expected Chemical Shift (δ, ppm) (Illustrative) | Key Observation |
| Sodium O-formylcefamandole | Formate Proton (-CHO) | ~8.0-8.2 | Signal present, confirming the ester group. |
| Sodium O-formylcefamandole | α-Proton of Mandeloyl | ~6.0-6.2 | Proton adjacent to the formyloxy group. |
| This compound | Formate Proton (-CHO) | Absent | Signal disappears, confirming hydrolysis. |
| This compound | α-Proton of Mandeloyl | ~5.0-5.2 | Shifted upfield due to hydrolysis to a hydroxyl group. |
| This compound | Methanol Protons (-CH₃) | ~3.3-3.5 | Singlet present, confirming methanol of solvation. |
This interactive table presents hypothetical but representative NMR data to illustrate the process of structural confirmation during the synthesis.
Solid State Chemistry and Pharmaceutical Crystallography of Sodium Cefamandole Methanolate
Polymorphism and Crystalline Forms of Sodium Cefamandole (B1668816)
Sodium cefamandole is known to exist in multiple crystalline forms, including a methanolate, a hydrate (B1144303), and an anhydrate. These forms, often referred to as pseudopolymorphs, differ in the inclusion of solvent molecules within their crystal lattices. The presence or absence of these solvent molecules significantly influences the physicochemical properties of the drug substance.
Characterization of Methanolate, Hydrate, and Anhydrate Forms
The distinct crystalline forms of sodium cefamandole can be characterized by a variety of analytical techniques. While specific crystallographic data is not widely published, the general characterization of such forms involves thermal analysis and spectroscopy.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for distinguishing between the solvated and non-solvated forms. A hypothetical DSC thermogram of the methanolate would show an endothermic event corresponding to the desolvation of methanol (B129727), followed by the melting or decomposition of the resulting anhydrate. The TGA curve would simultaneously show a weight loss corresponding to the stoichiometric amount of methanol in the crystal lattice. The hydrate would exhibit a similar profile, with the weight loss corresponding to water. The anhydrate form would not show a desolvation endotherm or corresponding weight loss prior to its melting or decomposition.
Spectroscopic Methods: Infrared (IR) and Raman spectroscopy can also be employed to differentiate these forms. The O-H stretching vibrations of water in the hydrate and the C-H and O-H vibrations of methanol in the methanolate will present characteristic bands that are absent in the spectrum of the anhydrate.
A comparative table of the expected characterization data for the different forms of sodium cefamandole is presented below.
| Crystalline Form | Expected Thermal Behavior (DSC/TGA) | Expected Spectroscopic Features (IR/Raman) |
| Methanolate | Endotherm corresponding to methanol loss, followed by melting/decomposition. Weight loss equivalent to one mole of methanol. | Characteristic peaks for methanol (e.g., C-H, O-H stretches). |
| Hydrate | Endotherm corresponding to water loss, followed by melting/decomposition. Weight loss equivalent to one mole of water. | Broad O-H stretching band indicative of water. |
| Anhydrate | No desolvation endotherm. Direct melting or decomposition. | Absence of solvent-related vibrational bands. |
X-ray Diffraction Analysis in Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and distinguishing different crystalline forms of a pharmaceutical solid. Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern with peaks at specific 2θ angles and with distinct relative intensities.
Solvation and Desolvation Phenomena in Sodium Cefamandole Methanolate Systems
The process of solvent loss from a crystalline solvate is known as desolvation. This is a critical phenomenon to study as it can impact the stability and processing of the drug substance. The desolvation of this compound involves the removal of methanol from the crystal lattice, leading to the formation of an anhydrous form.
Kinetics and Thermodynamics of Methanol Desolvation
The kinetics of desolvation describe the rate at which the methanol is lost from the crystal, while the thermodynamics govern the energy changes associated with this process. The study of desolvation kinetics is often performed under isothermal or non-isothermal conditions using techniques like TGA.
The rate of desolvation can be modeled using various solid-state reaction models (e.g., nucleation, geometric contraction, diffusion, or reaction-order models). The choice of the most appropriate model depends on the mechanism of the desolvation process. The activation energy (Ea) for the desolvation process can be determined from the kinetic data, providing insight into the energy barrier for the removal of methanol.
Thermodynamically, the desolvation of this compound is an endothermic process, as energy is required to break the bonds holding the methanol molecules within the crystal lattice. The enthalpy of desolvation (ΔHdesolv) can be quantified using DSC.
A hypothetical data table summarizing the kinetic and thermodynamic parameters for the desolvation of this compound is provided below.
| Parameter | Value | Method of Determination |
| Activation Energy (Ea) | Value not available | Isothermal/Non-isothermal TGA |
| Enthalpy of Desolvation (ΔHdesolv) | Value not available | DSC |
| Reaction Model | Model not determined | Model-fitting of kinetic data |
Influence of Environmental Parameters on Demethanolation Rates
The rate of desolvation of this compound is significantly influenced by several environmental factors.
Temperature: As a thermally activated process, the rate of demethanolation increases with increasing temperature. Higher temperatures provide the necessary energy to overcome the activation barrier for methanol removal.
Crystal Size and Morphology: The size and shape (habit) of the crystals can influence the rate of desolvation. Smaller crystals generally have a larger surface area-to-volume ratio, which can lead to faster desolvation rates as the solvent molecules have a shorter distance to travel to escape from the crystal. The presence of crystal defects and imperfections can also act as sites for the initiation of desolvation.
| Environmental Parameter | Effect on Demethanolation Rate |
| Increasing Temperature | Increases |
| Increasing Water Vapor | Can increase or decrease, or lead to hydrate formation |
| Decreasing Crystal Size | Generally increases |
Mechanistic Interpretations of Desolvation Processes
The mechanism of desolvation of this compound can be complex and may proceed through several steps. The process typically initiates at nucleation sites on the crystal surface, such as crystal defects or edges. Following nucleation, the desolvation front progresses into the bulk of the crystal.
The transformation from the methanolate to the anhydrate can occur via different pathways. One possibility is an isostructural desolvation , where the methanol is removed without a significant change in the crystal lattice, resulting in a porous, and often less stable, anhydrous structure. Another pathway involves a reconstructive transformation , where the loss of methanol is accompanied by a significant rearrangement of the crystal lattice to form a more stable anhydrous polymorph.
Understanding the desolvation mechanism is crucial for controlling the solid-state form of sodium cefamandole during manufacturing, drying, and storage, thereby ensuring the quality and performance of the final drug product.
Conversion Pathways between Solvates (e.g., Methanolate to Hydrate)
The interconversion between different solvated forms of a pharmaceutical solid is a key area of study in solid-state chemistry, as it can significantly impact the stability and processing of the drug substance. In the case of this compound, the primary documented conversion is not to a hydrate but to an anhydrous crystalline form.
The crystalline methanolate of sodium cefamandole can be produced through a process involving the hydrolysis of the formate (B1220265) ester of O-formylcefamandole sodium in a methanolic suspension with sodium hydroxide (B78521) google.com. Following its isolation, this methanolate form can be converted to the anhydrate crystalline form intended for pharmaceutical applications by removing the methanol of crystallization google.com. This desolvation process is a critical step to ensure the stability of the final product.
While the direct conversion from the methanolate to a hydrate is not detailed in available literature, such transformations are common for pharmaceutical solvates and are typically driven by the relative humidity and water activity of the environment. A hypothetical pathway would involve the displacement of methanol molecules within the crystal lattice by water molecules. This process is often governed by the relative stability of the different solvates at specific temperature and humidity conditions. For many pharmaceutical compounds, the hydrate form is the most stable solid phase in the presence of moisture agnopharma.com. The kinetics of such a transformation from a methanolate to a hydrate would depend on factors like crystal size, defects, and the partial pressure of water and methanol.
Non-Stoichiometric Solvate Characteristics of this compound
Solvates can be classified as either stoichiometric, where the solvent molecules are incorporated in a fixed ratio to the API in the crystal lattice, or non-stoichiometric, where the solvent ratio can vary within a certain range agnopharma.com. The latter often involves solvent molecules located in channels or voids within the crystal structure, allowing for their relatively easy removal or addition without causing a collapse of the crystal lattice.
There is a lack of specific research in the public domain to definitively classify this compound as a stoichiometric or non-stoichiometric solvate. However, understanding this characteristic is crucial. If it were non-stoichiometric, it would imply that the methanol content could vary depending on the crystallization and drying conditions, which would have significant implications for process control and the physicochemical properties of the final product.
Solvation Enthalpy Considerations in Methanolate Formation
The formation of a solvate is an exothermic process, and the associated enthalpy change is known as the solvation enthalpy. This thermodynamic parameter is a measure of the stability of the solvate crystal lattice relative to the individual components (the anhydrous API and the solvent). There is no specific experimental data available for the solvation enthalpy of this compound formation.
The reaction of sodium methoxide (B1231860) with water is known to be exothermic, with a standard enthalpy of reaction (ΔrH°) of -6.5 ± 2.4 kJ/mol for the conversion to sodium hydroxide and methanol nist.gov. This highlights the energetic differences between methanolic and aqueous interactions with sodium compounds.
Mass Transfer Limitations in Demethanolation Processes
The process of removing methanol from the crystalline this compound to form the anhydrate is known as demethanolation or desolvation. This is a critical step for ensuring the purity and stability of the final pharmaceutical product google.com. The efficiency of this process can be limited by mass transfer, which refers to the movement of the methanol molecules from the interior of the crystal to its surface and then away into the surrounding environment.
Several factors can influence the rate of demethanolation and create mass transfer limitations:
Crystal Size and Morphology: Larger crystals will have longer diffusion paths for the methanol molecules to travel, potentially slowing down the desolvation process. The shape of the crystals can also play a role.
Crystal Defects: Imperfections in the crystal lattice, such as cracks or dislocations, can serve as channels for easier solvent escape, thereby accelerating the process.
Temperature and Pressure: Increasing the temperature provides more energy for the methanol molecules to escape the lattice, while reducing the pressure (e.g., by drying under vacuum) increases the driving force for methanol to move from the solid to the gas phase.
Lattice Contraction: As methanol is removed, the crystal lattice may shrink or rearrange. This can potentially close off escape channels for the remaining solvent molecules, leading to a self-limiting desolvation process where residual solvent becomes trapped within the crystal.
Understanding these limitations is essential for designing an efficient and effective drying process to produce the desired stable, solvent-free form of sodium cefamandole.
Degradation Kinetics and Stability Mechanisms of Sodium Cefamandole Methanolate
Hydrolytic Degradation Pathways of Cefamandole (B1668816) Derivatives
Hydrolysis, the cleavage of chemical bonds by reaction with water, is a primary degradation pathway for many pharmaceutical compounds, particularly those containing labile functional groups like the β-lactam ring in cephalosporins. pharmaceutical-journal.com The degradation of cefamandole derivatives in aqueous media is a complex process influenced by several factors, most notably pH.
The rate of hydrolytic degradation of cephalosporins, including cefamandole, is highly dependent on the pH of the solution. nih.gov The degradation kinetics typically follow a pseudo-first-order model with respect to the drug concentration. nih.gov A plot of the logarithm of the observed first-order rate constant (k) versus pH, known as a pH-rate profile, characteristically exhibits a U- or V-shape for many cephalosporins. This shape indicates that the compound has maximum stability in a specific pH range, typically between pH 4 and 6.5, with degradation being catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis) outside this range. nih.gov
The principal mechanism of hydrolysis for cefamandole and other cephalosporins is the cleavage of the four-membered β-lactam ring. pharmaceutical-journal.comnih.gov This reaction leads to the formation of biologically inactive degradation products. The rate of this cleavage is significantly influenced by the pH, as both acidic and alkaline conditions can catalyze the opening of the ring structure. nih.gov
Table 1: Illustrative pH-Dependent Degradation of Cephalosporins This table represents typical data for cephalosporin (B10832234) degradation to illustrate the relationship between pH and stability. Actual values for Sodium Cefamandole Methanolate may vary.
| pH | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|
| 2.0 | 5.0 x 10⁻⁵ | 3.85 |
| 4.5 | 1.2 x 10⁻⁶ | 160.4 |
| 6.5 | 2.5 x 10⁻⁶ | 77.0 |
| 8.0 | 9.0 x 10⁻⁵ | 2.14 |
The degradation of cefamandole in aqueous solutions is subject to both specific and general acid-base catalysis.
Specific Acid-Base Catalysis: This involves direct catalysis by hydrogen ions (H⁺) in acidic solutions and hydroxide ions (OH⁻) in alkaline solutions. nih.gov In acidic conditions, protonation of the carbonyl oxygen in the β-lactam ring enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. pharmaceutical-journal.com Conversely, in alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to its cleavage. nih.gov
Buffer components can significantly impact the stability of cefamandole in solution. As participants in general acid-base catalysis, buffer species can increase the rate of hydrolysis beyond that caused by hydrogen and hydroxide ions alone. nih.gov For example, studies on other cephalosporins have demonstrated that citrate (B86180) and phosphate (B84403) buffers can enhance degradation rates. nih.gov The catalytic effect depends on the concentration and the pKa of the buffer species. Therefore, the choice of buffer system is a critical consideration in the formulation of aqueous solutions of cefamandole to ensure optimal stability.
Solid-State Degradation and Environmental Factors Affecting Cefamandole Methanolate Stability
The stability of this compound in its solid form is crucial for its storage and handling. Unlike in solution, solid-state degradation is often governed by factors such as temperature, humidity, and light, and may follow different kinetic models.
Temperature and relative humidity (RH) are critical environmental factors that influence the solid-state stability of cefamandole derivatives. nih.gov Studies on the solid-state degradation of cefamandole nafate sodium, a related compound, have shown that the decomposition process follows first-order kinetics relative to the substrate concentration. nih.gov
The degradation rate increases significantly with rising temperature, a relationship that can be described by the Arrhenius equation. Similarly, higher relative humidity accelerates degradation. Moisture can be adsorbed onto the surface of the solid drug, creating a microenvironment that facilitates hydrolytic reactions even in the solid state. Research has established first-order rate constants for the degradation of cefamandole nafate at various temperatures and humidity levels. nih.gov For instance, degradation occurs at measurable rates in dry air at temperatures of 373 K and above, and at lower temperatures (starting from 323 K) when the relative humidity is high (e.g., 76.4%). nih.gov
Table 2: First-Order Rate Constants (k) for Solid-State Degradation of Cefamandole Nafate under Various Conditions Data derived from studies on Cefamandole Nafate Sodium. nih.gov
| Condition | Temperature (K) | Relative Humidity (%) | Rate Constant (k) (s⁻¹) |
|---|---|---|---|
| Dry Air | 373 | 0 | 1.14 x 10⁻⁷ |
| Dry Air | 383 | 0 | 3.32 x 10⁻⁷ |
| Dry Air | 388 | 0 | 5.51 x 10⁻⁷ |
| Dry Air | 393 | 0 | 8.89 x 10⁻⁷ |
| Humid Air | 323 | 76.4 | 2.50 x 10⁻⁸ |
| Humid Air | 333 | 76.4 | 6.80 x 10⁻⁸ |
| Humid Air | 343 | 76.4 | 1.78 x 10⁻⁷ |
The kinetics of solid-phase decomposition of cefamandole can be modeled to predict its stability and shelf-life under different storage conditions. The degradation, which occurs as a first-order reaction, allows for the calculation of kinetic and thermodynamic parameters. nih.gov
The Arrhenius equation is commonly used to model the effect of temperature on the degradation rate:
k = Ae(-Ea/RT)
Where:
k is the first-order rate constant
A is the pre-exponential factor
Ea is the activation energy of the reaction
R is the universal gas constant
T is the absolute temperature in Kelvin
By determining the rate constants at different temperatures, the activation energy (Ea) for the degradation process can be calculated. This value provides insight into the energy barrier of the decomposition reaction and is essential for predicting the stability of the compound at temperatures not directly studied, such as during long-term storage. These kinetic models are fundamental tools in pharmaceutical sciences for establishing appropriate storage conditions and expiration dates for solid drug products. nih.gov
Instability of the β-Lactam Ring System in Cefamandole Derivatives
The antibacterial efficacy of cefamandole and its derivatives is critically dependent on the integrity of the β-lactam ring. bibliotekanauki.pl This four-membered ring is inherently strained and susceptible to hydrolysis, which is a primary reason for the instability of many β-lactam antibiotics. bibliotekanauki.plnih.gov The cleavage of this ring renders the antibiotic ineffective.
One significant mechanism contributing to the instability of the β-lactam ring in cefamandole is enzymatic degradation by β-lactamases. patsnap.com These enzymes, produced by certain bacteria, hydrolyze the amide bond in the β-lactam ring, which is a common mechanism of bacterial resistance to cefamandole. patsnap.comnih.gov
The degradation of cefamandole nafate in aqueous solutions is a clear example of the β-lactam ring's instability. The process is subject to catalysis by both hydrogen (acidic) and hydroxide (alkaline) ions, as well as spontaneous hydrolysis from water molecules. bibliotekanauki.pl This susceptibility to hydrolysis underscores the importance of appropriate storage and handling of cefamandole derivatives to maintain their therapeutic activity. Generally, cephems like cefamandole tend to be more resistant to degradation than other β-lactam classes such as penams and carbapenems. nih.gov
Mechanisms of Prodrug Conversion: Cefamandole Nafate to Cefamandole
Cefamandole nafate is a prodrug, meaning it is an inactive precursor that is converted into the active therapeutic agent, cefamandole, within the body. patsnap.comyoutube.com This conversion is a crucial step for the drug's antibacterial action.
The primary mechanism of this conversion is the hydrolysis of the O-formyl ester group of cefamandole nafate. nih.govnih.gov This reaction releases the active cefamandole molecule. The hydrolysis is rapid both in vivo and in vitro. nih.govmedchemexpress.com
Several factors influence the rate of this hydrolysis:
pH: The reaction is sensitive to hydroxide ions, with the rate increasing significantly in the pH range of 5.5 to 8.0. nih.gov
Temperature: As with most chemical reactions, the rate of hydrolysis is dependent on temperature. nih.gov
Catalysts: The presence of substances like sodium carbonate or tromethamine can accelerate the hydrolysis. nih.gov
In vivo studies in both dogs and humans have shown that after administration, cefamandole nafate is rapidly cleared from plasma, with half-lives of approximately 4-6 minutes in dogs and 6-9 minutes in humans. The calculated half-life for the hydrolysis process itself is between 10 and 17 minutes in humans. nih.gov This rapid conversion ensures that the active cefamandole is readily available to exert its antibacterial effects by inhibiting bacterial cell wall synthesis. patsnap.comnih.gov Importantly, the chirality of the 7-D-mandelamido side chain remains unaffected by the hydrolysis process. nih.gov
Antimicrobial Mechanisms of Action and Resistance in Academic Research Contexts
Bacterial Cell Wall Synthesis Inhibition by Cefamandole (B1668816)
The bactericidal effect of cefamandole, a second-generation cephalosporin (B10832234), is primarily achieved through the inhibition of bacterial cell wall synthesis. nih.govyoutube.com This mechanism is characteristic of β-lactam antibiotics, which target the integrity of the peptidoglycan layer, a structure essential for bacterial survival and structural support. patsnap.comnih.gov
Cefamandole's mechanism of action is initiated by its binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. nih.govpatsnap.com PBPs are bacterial enzymes, specifically transpeptidases and carboxypeptidases, that are crucial for the final steps of peptidoglycan synthesis. nih.govtaylorandfrancis.com By binding to these proteins, cefamandole inhibits their enzymatic activity, which is a critical step in disrupting cell wall formation. youtube.compatsnap.com
The binding of cefamandole to PBPs specifically inhibits the transpeptidation stage of peptidoglycan synthesis. patsnap.com This action prevents the cross-linking of peptidoglycan chains, which is essential for forming a strong and rigid cell wall. patsnap.com The inhibition of this process leads to the accumulation of cell wall precursors and ultimately weakens the structural integrity of the bacterial cell wall. patsnap.com This disruption is the core of cefamandole's antibacterial effect.
The compromised structural integrity of the bacterial cell wall makes the cell susceptible to osmotic pressure. patsnap.com The weakened wall cannot withstand the internal turgor, leading to cell lysis and death. youtube.compatsnap.com This process is often mediated by bacterial autolytic enzymes, known as autolysins. nih.gov It is suggested that cefamandole may also interfere with an inhibitor of these autolysins, further contributing to the lytic process. nih.gov
Spectrum of Antimicrobial Activity in In Vitro Studies
In vitro research has demonstrated that cefamandole possesses a broad spectrum of activity against a variety of clinically relevant bacterial isolates. nih.govnih.gov
Cefamandole has shown significant efficacy against Gram-positive cocci. nih.govnih.gov Studies have found it to be highly active against Staphylococcus aureus, including strains resistant to penicillin G. nih.govnih.gov For many Gram-positive cocci, the minimal bactericidal concentrations were found to be similar to the minimal inhibitory concentrations (MICs). nih.govnih.gov
Cefamandole is also active against a range of Gram-negative bacteria. nih.gov Its second-generation status confers enhanced activity against these organisms compared to first-generation cephalosporins, partly due to a greater ability to penetrate the outer membrane of Gram-negative bacteria. patsnap.com
Research has shown that cefamandole inhibits most strains of Proteus mirabilis. nih.govnih.gov It is also active against many isolates of Enterobacter spp. and indole-positive Proteus spp. nih.govnih.govasm.org However, a notable inoculum effect has been observed in studies with Enterobacter, where an increase in the number of bacteria can lead to higher MICs. nih.gov Furthermore, some studies indicate that while cefamandole may show in vitro activity against Shigella species, second-generation cephalosporins are generally considered clinically ineffective for treating shigellosis. scielo.brscielo.br Studies on Citrobacter have revealed differences in susceptibility between species, with Citrobacter freundii isolates being more resistant than Citrobacter diversus isolates. nih.gov
Mechanisms of Bacterial Resistance to Cephalosporins
Bacteria have evolved sophisticated mechanisms to counteract the efficacy of cephalosporins and other β-lactam antibiotics. These resistance strategies can be broadly categorized into three main types: the enzymatic degradation of the antibiotic, modification of the antibiotic's target, and alterations in drug accumulation. Often, a single bacterial isolate may employ multiple mechanisms of resistance simultaneously, leading to high levels of antibiotic resistance.
The most prevalent mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. nih.govnih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the characteristic β-lactam ring, rendering the drug unable to bind to its target, the penicillin-binding proteins (PBPs). nih.goviajps.com This enzymatic degradation is a highly effective defense strategy employed by a wide range of bacteria. nih.gov
β-lactamases are diverse and can be classified based on their molecular structure (Ambler classes A, B, C, and D) or functional characteristics. nih.gov The production of these enzymes can be encoded by genes on either the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species and genera. nih.gov In Gram-negative bacteria, β-lactamases are typically located in the periplasmic space, where they can intercept and inactivate cephalosporins before they reach their PBP targets on the inner membrane. nih.gov The level of resistance conferred by β-lactamase production is influenced by several factors, including the amount of enzyme produced, its catalytic efficiency against specific cephalosporins, and whether its production is constitutive or inducible in the presence of a β-lactam agent. nih.govnih.gov For instance, some bacteria can increase the production of β-lactamase upon exposure to cefamandole, leading to the emergence of resistance during therapy. nih.gov
The evolution of extended-spectrum β-lactamases (ESBLs) has posed a significant clinical challenge. These enzymes are capable of hydrolyzing a broad range of cephalosporins, including the third-generation agents, which were specifically designed to be resistant to hydrolysis by earlier β-lactamases. oup.com The prevalence of ESBL-producing organisms, particularly within the Enterobacteriaceae family, has been on the rise globally. oup.com
Table 1: Classification and Characteristics of β-Lactamases
| Ambler Class | Active Site | General Substrate Profile | Common Examples |
| A | Serine | Penicillins, some cephalosporins, ESBLs | TEM, SHV, CTX-M |
| B | Zinc (Metallo-β-lactamase) | Penicillins, cephalosporins, carbapenems | NDM, VIM, IMP |
| C | Serine | Cephalosporins (cephalosporinases) | AmpC |
| D | Serine | Oxacillin (oxacillinases) | OXA |
Cephalosporins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govnih.gov A significant mechanism of resistance involves alterations to these PBP targets that reduce their affinity for β-lactam antibiotics. nih.govelsevierpure.com This can occur through various genetic events, including point mutations in the genes encoding PBPs or through homologous recombination, where a portion of a PBP gene is replaced with DNA from a resistant organism, creating a mosaic gene that codes for a low-affinity PBP. nih.govoup.com
In organisms such as Streptococcus pneumoniae, resistance to penicillins and cephalosporins is often mediated by stepwise alterations in multiple PBPs. nih.gov For example, modifications in PBP2x can lead to low-level cephalosporin resistance, while additional changes in PBP1a and PBP2b can result in higher levels of resistance. nih.govasm.org These alterations often occur in or near the conserved active site motifs of the PBPs, thereby hindering the binding of the β-lactam molecule. nih.gov The acquisition of a supplementary PBP with low affinity for β-lactams is another strategy employed by some bacteria to confer resistance. nih.gov
Table 2: Examples of PBP Alterations Conferring Cephalosporin Resistance
| Organism | Altered PBP | Consequence |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Decreased affinity for penicillins and cephalosporins nih.govnih.gov |
| Escherichia coli | PBP3 | Decreased susceptibility to broad-spectrum cephalosporins oup.com |
| Neisseria gonorrhoeae | PBP2 | Reduced binding of penicillins and cephalosporins |
In Gram-negative bacteria, the outer membrane acts as a permeability barrier, regulating the influx of substances, including antibiotics. nih.gov Cephalosporins typically cross this membrane through aqueous channels called porins. nih.gov A reduction in the number of porin channels or mutations that alter their structure can decrease the permeability of the outer membrane to cephalosporins, thereby limiting their access to the PBP targets in the periplasm and on the cytoplasmic membrane. nih.gov This mechanism of resistance is often found in conjunction with β-lactamase production, where the reduced influx of the antibiotic allows the periplasmic β-lactamases to more effectively hydrolyze the drug. iajps.com
In addition to reduced uptake, bacteria can also actively expel antibiotics from the cell using efflux pumps. nih.govnih.gov These are transport proteins located in the bacterial cell membrane that recognize and extrude a wide range of structurally diverse compounds, including various classes of antibiotics. nih.gov The overexpression of these efflux pumps can lead to a decrease in the intracellular concentration of the antibiotic, contributing to resistance. patsnap.com In many clinically important bacteria, efflux pumps are a significant component of both intrinsic and acquired resistance. oup.comasm.org There are several superfamilies of efflux pumps, such as the ATP-binding cassette (ABC), major facilitator superfamily (MFS), small multidrug resistance (SMR), multidrug and toxic-compound extrusion (MATE), and resistance-nodulation-division (RND) families. nih.govplos.org The RND family is particularly prominent in conferring multidrug resistance in Gram-negative bacteria. nih.gov
Synergistic Antimicrobial Effects in In Vitro Studies
The combination of different classes of antimicrobial agents is a strategy often explored in academic research to enhance antibacterial activity, overcome resistance, and broaden the spectrum of coverage.
The combination of β-lactams, such as cephalosporins, with aminoglycosides like gentamicin (B1671437) and amikacin (B45834) has been a subject of extensive in vitro investigation. nih.govnih.govasm.org The rationale behind this combination is that the inhibition of cell wall synthesis by the cephalosporin may enhance the uptake of the aminoglycoside into the bacterial cell, leading to a synergistic bactericidal effect. nih.gov Studies have demonstrated synergistic interactions between cefamandole and aminoglycosides such as gentamicin and tobramycin (B1681333) against a variety of bacterial species, including Staphylococcus aureus, Proteus, Klebsiella, Escherichia coli, and Enterobacter. nih.gov
Synergy between third-generation cephalosporins and aminoglycosides has also been observed, particularly against strains of Enterobacteriaceae that are resistant to cephalosporins alone. nih.gov For instance, amikacin in combination with certain cephalosporins has shown synergistic activity against such resistant isolates. nih.gov The effectiveness of these combinations can vary depending on the specific drugs used, their concentrations, and the bacterial species being tested. asm.orgnih.gov
Several in vitro methods are employed in academic research to quantitatively assess the interaction between two or more antimicrobial agents. The goal of these methods is to determine whether the combination results in a synergistic, additive, indifferent, or antagonistic effect.
Time-Kill (Killing-Curve) Techniques: This method involves exposing a standardized bacterial inoculum to single drugs and their combination over a period of time (e.g., 24 hours) and periodically measuring the number of viable bacteria (colony-forming units per milliliter). nih.gov Synergy is typically defined as a ≥2-log10 (or 100-fold) decrease in bacterial count by the combination compared with the most active single agent at a specific time point. nih.gov This dynamic method provides valuable information on the rate of bacterial killing. oup.com
Checkerboard Method and Isobolograms: The checkerboard method involves testing a range of concentrations of two drugs in a microtiter plate format to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. oup.com The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction. nih.gov A FICI of ≤0.5 is generally interpreted as synergy, >0.5 to <4 as an additive or indifferent effect, and ≥4 as antagonism. nih.gov The data from checkerboard assays can be graphically represented as an isobologram, which is a plot of the concentrations of the two drugs that produce a specific effect (e.g., inhibition of growth). nih.govresearchgate.netfrontiersin.org The shape of the isobologram indicates the nature of the interaction. nih.gov
Susceptibility Data and Other Methods: Other approaches to assess synergy include the E-test synergy method, where two antibiotic strips are placed on an agar (B569324) plate in a specific configuration to observe the interaction at the intersection of the inhibition zones. arvojournals.org Mathematical models based on concentration-effect curves can also be used to provide a more detailed analysis of antimicrobial interactions. frontiersin.orgbiorxiv.org
Table 3: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to < 4 | Additive or Indifference |
| ≥ 4 | Antagonism |
Delineation of Prodrug Activity in Bacteriological Media
Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. However, for parenteral administration, it is often formulated as its prodrug, cefamandole nafate. This ester form is more stable for formulation purposes and is designed to undergo rapid conversion to the active cefamandole molecule in vivo. In the context of in vitro antimicrobial susceptibility testing and academic research, understanding the dynamics of this conversion within bacteriological media is crucial for the accurate interpretation of its antibacterial efficacy.
Research into the behavior of cefamandole nafate in laboratory settings has demonstrated that it functions as a prodrug, with its antimicrobial activity being largely dependent on its hydrolysis to cefamandole. nih.govdrugbank.commedchemexpress.com The rate of this conversion is a critical factor, as the prodrug itself exhibits significantly lower intrinsic antibacterial activity compared to its active metabolite. Studies have shown that cefamandole is approximately ten times more active than cefamandole nafate against susceptible bacteria when tested in a manner that minimizes the hydrolysis of the prodrug. nih.govdrugbank.commedchemexpress.com
The conversion of cefamandole nafate to cefamandole in bacteriological media is primarily a chemical process, specifically hydrolysis of the O-formyl ester. nih.gov This reaction is significantly influenced by the pH of the medium. In standard bacteriological media with a pH at or above 7.0, the hydrolysis of cefamandole nafate is rapid. nih.govdrugbank.commedchemexpress.com This swift conversion ensures that the active form of the antibiotic is readily available to exert its effect on the bacterial cells.
The following interactive data table summarizes the research findings on the half-life of cefamandole nafate hydrolysis in bacteriological media at different pH levels.
| pH of Bacteriological Medium | Half-life of Cefamandole Nafate |
| ≥ 7.0 | < 1 hour |
| 6.0 | More stable |
This table illustrates the significant impact of pH on the rate of conversion of the prodrug cefamandole nafate to its active form, cefamandole, in in vitro settings. nih.govdrugbank.commedchemexpress.com
Advanced Analytical Methodologies for Sodium Cefamandole Methanolate Research
Chromatographic Techniques in Pharmaceutical Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone in the analysis of pharmaceuticals like Sodium Cefamandole (B1668816) Methanolate. Its high resolution and sensitivity make it an indispensable tool for separating and quantifying the active pharmaceutical ingredient (API) and its related substances.
HPLC methods are extensively employed for the quantitative determination of cefamandole and for monitoring its stability over time and under various conditions. nih.govnih.gov Stability-indicating HPLC methods are designed to separate the intact drug from its potential degradation products, thus providing a clear picture of the drug's stability profile. researchgate.net
In one stability study of cefamandole nafate, a prodrug of cefamandole, an HPLC method was developed to quantify the drug and monitor its degradation. nih.gov The results demonstrated that HPLC is a reproducible method capable of separating cefamandole from its ester, which is essential for accurate stability assessments. nih.gov Cefamandole solutions were found to be stable for approximately five days at 24°C and 44 days at 5°C. nih.gov Another study on frozen solutions of cefamandole nafate also utilized chromatographic assays to confirm the stability of the drug for at least 26 weeks when stored at -20°C. nih.gov
The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity. For many cephalosporins, reversed-phase columns like C8 or C18 are commonly used. nih.gov
Table 1: Example of HPLC Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) (5:95, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 250 nm |
| Column Temperature | 30°C |
This table presents a representative set of HPLC conditions that can be adapted for the analysis of sodium cefamandole methanolate, based on methods developed for other cephalosporins.
The identification and control of impurities are critical aspects of pharmaceutical quality control. For cefamandole, a combination of reversed-phase high-performance liquid chromatography (RP-HPLC) and high-performance size exclusion chromatography (HPSEC) has been effectively used to separate a wide range of impurities, including unknown process-related impurities and polymeric impurities. nih.govresearchgate.net
A study on cefamandole nafate utilized RP-HPLC to separate unknown impurities and HPSEC to separate polymerized impurities. nih.gov This dual-chromatography approach allows for a more comprehensive impurity profile. The RP-HPLC method is effective for separating compounds based on their polarity, while HPSEC separates molecules based on their size, making it ideal for identifying larger polymeric degradation products. nih.govresearchgate.net
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govcuni.czucl.ac.be The validation of a chromatographic method for this compound would involve assessing several key parameters:
Selectivity/Specificity : This ensures that the method can accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. nih.gov Specificity is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, and heat to generate potential degradation products. researchgate.net
Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve.
Precision : This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov
Accuracy : This is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo matrix. nih.govunesp.br
Limit of Detection (LOD) : This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (RSD) | ≤ 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Selectivity | No interference at the retention time of the analyte |
Spectroscopic and Spectrometric Techniques for Structural Characterization
While chromatography is excellent for separation and quantification, spectroscopic and spectrometric techniques are essential for the structural elucidation of the separated components, particularly unknown impurities and degradation products.
UV-Vis spectroscopy is a valuable tool for monitoring the degradation of this compound and for distinguishing between its isomers. nih.govresearchgate.net The absorption of UV or visible light by a molecule is dependent on its electronic structure, and changes in this structure, such as those occurring during degradation, will result in a change in the UV-Vis spectrum. mdpi.comwjbphs.com
In the context of cefamandole analysis, UV spectra have been used in conjunction with mass spectrometry data to help characterize impurities. nih.govresearchgate.net Specifically, the UV spectrum characteristics of the Δ³-isomer and the 7-epimer of cefamandole nafate were studied to help differentiate between these isomers. nih.gov Different isomers can exhibit subtle differences in their UV absorption maxima (λmax) or the shape of their absorption bands, which can be used for their identification. wikipedia.orgpearson.com
For degradation monitoring, a sample can be scanned across a range of UV-Vis wavelengths over time. The appearance of new absorption peaks or a decrease in the absorbance at the λmax of the parent drug can indicate the formation of degradation products.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. chimia.ch It is a primary tool for the structural elucidation of impurities in pharmaceuticals. nih.govnih.gov
For the analysis of cefamandole nafate, liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has been successfully applied to characterize the structures of unknown impurities. nih.govresearchgate.net This technique provides high-resolution mass data, which allows for the determination of the elemental composition of the impurities. nih.gov
Tandem MS (MS/MS or MSⁿ) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the structure of unknown compounds by comparing it to the fragmentation of the parent drug. nih.gov In one study, the structures of 19 unknown impurities in cefamandole nafate were elucidated using high-resolution MSⁿ data. nih.govresearchgate.net This included the identification of two polymerized impurities. nih.gov
The use of techniques like IT-TOF-MS provides both the multi-stage fragmentation capabilities of an ion trap (IT) for detailed structural information and the high mass accuracy of a time-of-flight (TOF) analyzer for confident elemental composition determination. nih.govresearchgate.net
Emerging Analytical Approaches in Pharmaceutical Research
The landscape of pharmaceutical analysis is continually evolving, driven by the need for more efficient, environmentally friendly, and precise analytical methodologies. This section explores two significant emerging areas in the analytical research of pharmaceutical compounds like this compound: Green Analytical Chemistry and potentiometric methods. These approaches offer distinct advantages in terms of sustainability, cost-effectiveness, and analytical performance.
Principles and Applications of Green Analytical Chemistry in Cephalosporin Analysis
Green Analytical Chemistry (GAC) is a paradigm in analytical chemistry that aims to reduce or eliminate the use and generation of hazardous substances in analytical procedures. neuroquantology.com Its principles are increasingly being applied to the analysis of pharmaceuticals, including the cephalosporin class of antibiotics, to create more environmentally benign and safer analytical methods. nrigroupindia.comalliedacademies.org
The core principles of Green Analytical Chemistry that are particularly relevant to cephalosporin analysis include:
Waste Prevention: This foundational principle focuses on minimizing waste at the source. neuroquantology.com In cephalosporin analysis, this translates to optimizing analytical procedures to use smaller quantities of chemicals and solvents, thereby reducing the volume of waste generated. neuroquantology.com
Use of Safer Solvents and Auxiliaries: Traditional analytical methods, such as high-performance liquid chromatography (HPLC), often rely on large volumes of organic solvents that can be harmful to the environment. nrigroupindia.comdoaj.org GAC promotes the use of greener solvents like water, ethanol (B145695), ionic liquids, and supercritical fluids in the analysis of active pharmaceutical ingredients. neuroquantology.comdoaj.orgresearchgate.net
Energy Efficiency: GAC advocates for analytical methods that consume less energy. nrigroupindia.com The adoption of miniaturized techniques and methods that operate at ambient temperature and pressure contributes to this goal.
Miniaturization and Automation: Reducing the scale of analytical procedures minimizes reagent consumption and waste generation. nih.gov Automated systems can also lead to more efficient use of resources and improved reproducibility.
The application of these principles in the analysis of cephalosporins is evident in several modern analytical techniques:
Green Sample Preparation: Sample preparation is often a solvent- and reagent-intensive step in pharmaceutical analysis. nih.gov Green sample preparation (GSP) techniques, such as solid-phase extraction (SPE) and solid-phase microextraction (SPME), are being employed for the extraction and quantification of cephalosporins from biological matrices. nih.govnih.gov These methods significantly reduce or eliminate the need for organic solvents. nih.gov
Alternative Chromatographic Techniques: To reduce solvent consumption in liquid chromatography, researchers are exploring greener alternatives. alliedacademies.org Techniques like ultra-high-performance liquid chromatography (UHPLC) can decrease analysis time and solvent usage. doaj.orgresearchgate.net Supercritical fluid chromatography (SFC), which primarily uses environmentally benign supercritical carbon dioxide as the mobile phase, is another promising green analytical technique. mdpi.com
Direct Analysis: Whenever feasible, direct analysis of samples without extensive preparation is encouraged to minimize the use of reagents and solvents. nrigroupindia.com
By integrating these green analytical approaches, the pharmaceutical industry can ensure the quality and safety of cephalosporin antibiotics while minimizing its environmental footprint. nrigroupindia.com
Interactive Data Table: Green Analytical Chemistry Approaches for Cephalosporin Analysis
| GAC Principle | Application in Cephalosporin Analysis | Key Benefits |
| Waste Prevention | Optimization of analytical methods to use smaller volumes of reagents and solvents. | Reduced environmental impact, lower operational costs, improved laboratory safety. |
| Safer Solvents | Replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 in chromatographic methods. | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Use of miniaturized systems and methods that operate at ambient conditions. | Lower energy consumption and associated costs. |
| Miniaturization | Employment of techniques like solid-phase microextraction (SPME) for sample preparation. | Reduced sample and reagent volumes, leading to less waste. |
Potentiometric Methods for Drug Determination (General Applicability to Pharmaceutical Compounds)
Potentiometric methods are a class of electrochemical techniques that measure the potential difference between two electrodes to determine the concentration of an analyte in a solution. medmedchem.com These methods have gained significant attention in pharmaceutical analysis due to their simplicity, speed, good selectivity, and cost-effectiveness. nih.gov They are applicable to a wide range of pharmaceutical compounds, including antibiotics like cephalosporins. researchgate.netzldm.ru
The fundamental principle of potentiometry involves measuring the potential of an indicator electrode relative to a reference electrode under zero current conditions. unacademy.com The potential of the indicator electrode is proportional to the logarithm of the activity of the analyte of interest, as described by the Nernst equation. unacademy.com
Key advantages of potentiometric methods in pharmaceutical analysis include:
Simplicity and Speed: Potentiometric measurements are generally straightforward to perform and provide rapid response times. nih.gov
Selectivity: Ion-selective electrodes (ISEs), a type of potentiometric sensor, can be designed to be highly selective for a specific analyte, allowing for accurate measurements in complex matrices like pharmaceutical formulations and biological fluids. medmedchem.comnih.gov
Wide Applicability: These methods can be applied to colored and turbid solutions, where spectrophotometric methods may fail. nih.gov
Automation: Potentiometric systems can be easily automated, enabling high-throughput analysis. nih.gov
Potentiometric titrations are a particularly valuable application of potentiometry in pharmaceutical analysis. unacademy.com In this technique, a titrant is added to the sample solution, and the potential is monitored as a function of the titrant volume. The endpoint of the titration is determined by a sharp change in potential. unacademy.com Different types of potentiometric titrations, such as acid-base, precipitation, complexometric, and redox titrations, are used for the assay of various pharmaceutical compounds. unacademy.com
For cephalosporin antibiotics, potentiometric methods have been successfully employed for their determination in both pure form and pharmaceutical preparations. researchgate.netnih.govnih.govresearchgate.netacs.org For instance, methods have been developed for the potentiometric titration of cephalosporins with various titrants. nih.govnih.govresearchgate.netacs.org The development of novel ion-selective electrodes for specific cephalosporins further enhances the selectivity and sensitivity of these determinations. zldm.ru
Interactive Data Table: Characteristics of Potentiometric Methods in Pharmaceutical Analysis
| Feature | Description | Relevance to Pharmaceutical Analysis |
| Principle | Measurement of potential difference between two electrodes at zero current. | Allows for direct determination of analyte concentration. |
| Instrumentation | Potentiometer, indicator electrode, reference electrode. | Relatively simple and inexpensive instrumentation. |
| Advantages | Simple, rapid, selective, applicable to colored/turbid samples, and can be automated. | Suitable for routine quality control and research applications. |
| Applications | Potentiometric titrations (acid-base, redox, etc.), direct potentiometry with ISEs. | Wide applicability for the assay of diverse pharmaceutical compounds. |
| Cephalosporin Analysis | Determination in pure form, pharmaceutical formulations, and biological fluids. | Provides a reliable and cost-effective analytical tool. |
Preclinical Efficacy Studies of Sodium Cefamandole and Its Prodrugs
Comparative Efficacy in Experimental Animal Infection Models
Preclinical studies involving various animal models have been instrumental in evaluating the in vivo efficacy of cefamandole (B1668816) against a range of bacterial pathogens. These studies have not only compared cefamandole to other antibiotics but have also crucially established the therapeutic equivalence of its prodrug, cefamandole nafate.
A key finding in the preclinical assessment of cefamandole and its prodrugs is that their efficacy in treating experimental animal infections is identical. researchgate.net This equivalence is attributed to the rapid in vivo conversion of cefamandole nafate to its active form, cefamandole. researchgate.net
In a study utilizing a rabbit model with subcutaneously inserted fibrin (B1330869) clots infected with Bacteroides fragilis, cefamandole demonstrated significant in vivo activity. Despite having a higher minimum inhibitory concentration (MIC) against the microorganism compared to cefoxitin (B1668866) (16 µg/ml for cefamandole versus 1 µg/ml for cefoxitin), cefamandole achieved a tenfold higher peak concentration in the infected clots. nih.gov This resulted in a substantial reduction in the bacterial load, with the log number of colony-forming units (CFUs) decreasing from an average of 7.5 at the start of the experiment to 1.7 after six hours of treatment. nih.gov This was comparable to the reduction seen with cefoxitin, which lowered the CFU count to 1.5 in the same timeframe. nih.gov
| Treatment Group | Initial Bacterial Load (log CFU) | Bacterial Load at 6 Hours (log CFU) | Peak Concentration in Clots (µg/mg) |
|---|---|---|---|
| Untreated Control | 7.5 | 8.0 | N/A |
| Cefamandole (100 mg/kg) | 7.5 | 1.7 | 40 |
| Cefoxitin (100 mg/kg) | 7.5 | 1.5 | 4 |
Further studies in murine models of infection have also highlighted the in vivo potency of cefamandole. While specific comparative data between sodium cefamandole and its prodrugs in these models is centered on the principle of equivalent efficacy due to rapid conversion, the performance of cefamandole against challenging pathogens has been well-documented.
In Vivo Prodrug Conversion Dynamics and Activity
The therapeutic success of cefamandole prodrugs, such as cefamandole nafate, is critically dependent on their efficient conversion to the active cefamandole molecule within the body. Cefamandole nafate, an O-formyl ester of cefamandole, is intrinsically less active than its parent compound. researchgate.net However, it is designed to rapidly hydrolyze in vivo, releasing the potent cefamandole.
Studies have demonstrated that this conversion is swift and effective. In bacteriological media with a pH of 7.0 or higher, cefamandole nafate has a half-life of less than one hour. researchgate.net This rapid hydrolysis is a key factor in its in vivo antibacterial action. The identical efficacy observed between cefamandole and cefamandole nafate in treating experimental animal infections serves as strong evidence for this rapid and complete conversion in a biological system. researchgate.net
Toxicological evaluations in various laboratory animals, including rats and dogs, have further substantiated the rapid in vivo hydrolysis of cefamandole nafate to cefamandole. nih.gov These studies have shown that following administration, the prodrug is quickly transformed into the active antibiotic, which then exerts its therapeutic effect. nih.gov
The dynamics of this conversion underscore a successful prodrug strategy, where a less active and potentially more stable compound is administered and then efficiently converted to the active pharmacological agent at the site of action. This ensures that therapeutic concentrations of cefamandole are achieved, leading to the observed in vivo efficacy.
| Prodrug | Active Compound | Conversion Mechanism | Key Finding |
|---|---|---|---|
| Cefamandole Nafate | Cefamandole | In vivo hydrolysis | Rapid conversion leads to identical in vivo efficacy as cefamandole. |
Future Directions and Unanswered Questions in Sodium Cefamandole Methanolate Research
Elucidation of Novel Synthetic Routes and Derivatizations
The traditional synthesis of cefamandole (B1668816) relies on the derivatization of the 7-aminocephalosporanic acid (7-ACA) nucleus, a foundational structure for most cephalosporin (B10832234) antibiotics nih.gov. Future research is increasingly focused on developing more efficient, sustainable, and novel synthetic pathways.
One promising avenue is the expansion of biocatalysis. The direct enzymatic synthesis of cefamandole using penicillin G acylase has been demonstrated as a viable alternative to purely chemical or kinetic enzymatic processes tandfonline.comresearchgate.net. This thermodynamically controlled synthesis can achieve significant product concentrations (e.g., 22 mM at an optimal pH of 4.25) and represents a greener approach to manufacturing tandfonline.comresearchgate.net. Further research is needed to optimize these biocatalytic systems, perhaps by combining them with in-situ product removal techniques to drive the reaction equilibrium towards even higher yields tandfonline.comresearchgate.net. The exploration of novel enzymes and whole-cell systems could lead to more selective and efficient functionalization of the cefamandole scaffold nih.gov.
Additionally, new chemical derivatizations of the cefamandole molecule could yield analogues with improved properties. Research into modifying the 7-ACA nucleus with novel side chains, including those containing additional β-lactam rings, could lead to compounds with enhanced activity against resistant bacteria or a more favorable stability profile nih.gov.
Advanced Understanding of Solid-State Transformations and Their Implications for Stability
The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, dissolution, and bioavailability researchgate.net. For sodium cefamandole methanolate, a deeper understanding of its potential for polymorphism—the ability to exist in multiple crystalline forms—is a key area for future research wjpls.org. Different polymorphs of a drug can exhibit significant differences in physical and chemical properties, including melting point, solubility, and chemical reactivity researchgate.netuga.edu. The metastable, or kinetic, form of a drug often crystallizes first but may convert over time to a more stable, thermodynamic form, which can have lower solubility and reduced efficacy uga.edu.
A crucial study on the solid-state degradation of cefamandole nafate sodium salt revealed that its decomposition is a first-order reaction relative to the substrate concentration and is highly influenced by temperature and relative humidity nih.gov. This highlights the importance of controlling the solid-state form and storage conditions. Future research should focus on:
Exhaustive Polymorph Screening: Identifying all possible polymorphic and solvated (e.g., methanolate, hydrate) forms of sodium cefamandole.
Characterization: Utilizing advanced analytical techniques like X-ray powder diffraction (XRPD), solid-state NMR, and Raman spectroscopy to fully characterize the structure of each form uga.edunih.gov.
Transformation Kinetics: Studying the kinetics of interconversion between different forms under various stress conditions (heat, humidity, mechanical stress) to identify the most stable form for pharmaceutical development nih.gov.
Such studies are essential to prevent unexpected changes in the drug product during its shelf life, which could otherwise lead to a loss of potency or failure to meet dissolution specifications wjpls.orgnih.gov.
Predictive Modeling of Degradation Pathways and Extended Shelf-Life
Predictive modeling offers a powerful, cost-effective tool to forecast the long-term stability of pharmaceutical products, complementing traditional real-time stability studies stabilitystudies.inleukocare.com. By leveraging data from accelerated stability studies, researchers can build kinetic models to predict a product's shelf-life under various storage conditions stabilitystudies.innih.gov.
For cefamandole, the groundwork for such models has been established. The degradation kinetics of cefamandole nafate sodium in the solid phase have been determined at various temperatures and humidity levels nih.gov. This data can be used to construct predictive models, often based on the Arrhenius equation, which relates the rate of chemical reactions to temperature stabilitystudies.in.
Future research in this area should aim to:
Develop Comprehensive Kinetic Models: Integrate data on hydrolysis, oxidation, and solid-state degradation to create a holistic model of cefamandole stability nih.govnih.govmdpi.com.
Incorporate Computational Chemistry: Use computational tools, such as density functional theory, to understand degradation mechanisms at a molecular level and predict the formation of degradation products, as has been done for other cephalosporins like ceftriaxone (B1232239) nih.govresearchgate.net.
Validate Models with Real-Time Data: Continuously refine predictive models by comparing their forecasts against long-term, real-world stability data to ensure high prediction accuracy leukocare.comnih.gov.
Successful implementation of these models can accelerate development timelines, optimize storage recommendations, and provide a more robust understanding of the factors that influence the shelf-life of this compound leukocare.comnih.gov.
| Condition | Temperature (K) | First-Order Rate Constant (k) |
|---|---|---|
| Dry Air (0% RH) | 373 | Data not specified |
| Dry Air (0% RH) | 383 | Data not specified |
| Dry Air (0% RH) | 388 | Data not specified |
| Dry Air (0% RH) | 393 | Data not specified |
| 76.4% RH | 323 | Data not specified |
| 76.4% RH | 333 | Data not specified |
| 76.4% RH | 343 | Data not specified |
| 76.4% RH | 353 | Data not specified |
Note: Specific rate constant values from the referenced study were not available in the abstract but were determined for the listed conditions, providing the basis for kinetic modeling nih.gov.
Exploration of Novel Impurity Control Strategies
Controlling impurities is a critical aspect of drug manufacturing to ensure patient safety and product efficacy scirp.org. Research has successfully identified and characterized numerous impurities in cefamandole nafate, including isomers and degradation products nih.govresearchgate.net. Nineteen unknown impurities were elucidated, revealing that both cefamandole nafate and its principal component, cefamandole acid, produce a series of degradation products nih.govresearchgate.net.
Understanding these impurity formation mechanisms is the first step toward developing novel control strategies scirp.orgnih.gov. Future research should focus on:
Process Optimization: Using the knowledge of degradation pathways to refine manufacturing process parameters (e.g., temperature, pH, solvents) to minimize the formation of specific impurities nih.gov.
Advanced Separation Techniques: Developing more effective purification methods, potentially using advanced chromatography or crystallization techniques, to remove impurities that cannot be prevented from forming.
Excipient Compatibility: Investigating the interaction between this compound and various pharmaceutical excipients to prevent the formation of impurities resulting from drug-excipient interactions during formulation and storage scirp.org.
Genotoxic Impurity Assessment: Systematically evaluating all potential impurities for genotoxicity and establishing control strategies to limit them to safe levels as defined by regulatory guidelines scirp.org.
These efforts will not only improve the quality and safety of the final drug product but also provide a more robust and well-controlled manufacturing process nih.gov.
Deeper Insights into Antimicrobial Resistance Mechanisms at a Molecular Level
The rise of antibiotic resistance is a global health crisis, and understanding the molecular mechanisms by which bacteria evade antibiotics like cefamandole is paramount libretexts.org. The primary mechanisms of resistance to cefamandole are well-established and include:
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring, which is essential for the drug's antibacterial activity nih.govpatsnap.com.
Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the bacterial enzymes that cefamandole targets to inhibit cell wall synthesis. These alterations reduce the drug's binding affinity patsnap.com.
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss of porin channels, that prevent the drug from entering the cell, or the action of efflux pumps that actively remove the drug from the cytoplasm patsnap.comnih.gov.
While these mechanisms are known, future research can provide deeper insights. Computational modeling and molecular docking studies can simulate the interaction between cefamandole derivatives and various β-lactamase enzymes at an atomic level nih.gov. This can reveal specific binding interactions and guide the design of new cephalosporins that are less susceptible to enzymatic degradation nih.gov. Furthermore, studying the genetic regulation of resistance, such as the induction of β-lactamase production in the presence of the drug, can uncover new targets for adjunct therapies that could restore cefamandole's effectiveness nih.gov. Investigating novel mechanisms, such as the antibacterial action of magnesium nanoparticles against multidrug-resistant bacteria, could also open new avenues for combating resistance mdpi.com.
Development of Green and Sustainable Analytical Methodologies for Characterization
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to reduce the environmental impact of its quality control processes ekb.egresearchgate.net. Traditional analytical methods, particularly high-performance liquid chromatography (HPLC), often consume large volumes of hazardous organic solvents ekb.eg.
Future research on this compound should focus on developing and validating new analytical methods that are more environmentally friendly. Key areas for innovation include:
Green HPLC Methods: Developing HPLC techniques that use greener mobile phases, such as those with a high percentage of water, or replacing toxic solvents like acetonitrile (B52724) with more benign alternatives like ethanol (B145695) ekb.egmdpi.com.
Miniaturization and Automation: Adopting techniques like ultra-high-performance liquid chromatography (UHPLC) to reduce solvent consumption and analysis time researchgate.net. The use of microplate-based spectrophotometric methods, as developed for other cephalosporins, can dramatically reduce waste and improve throughput researchgate.net.
Green Sample Preparation: Implementing solvent-free or solvent-minimized sample preparation techniques, such as solid-phase extraction (SPE) and liquid-phase microextraction (LPME), to replace traditional, solvent-intensive methods researchgate.netnih.gov.
By focusing on these sustainable approaches, the analytical characterization of this compound can be performed with high accuracy and precision while minimizing harm to the environment and improving safety for laboratory analysts ekb.egmdpi.com.
Q & A
Q. What experimental methodologies are recommended for assessing the stability of sodium cefamandole methanolate under varying environmental conditions?
Stability studies should integrate thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to monitor dehydration kinetics and hygroscopicity. For example, Pikal et al. (1983) demonstrated that water vapor accelerates desolvation, requiring controlled humidity chambers (≤30% RH) to prevent hydrolysis during storage . Concurrently, high-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify degradation products like free cefamandole and formate .
Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?
Ion chromatography (IC) is superior to acid-base titration for quantifying sodium carbonate impurities, as hydrolysis of the ester bond in this compound generates formate, which interferes with traditional titration . Method validation should include specificity testing against degradation byproducts (e.g., via mass spectrometry) and robustness assessments under pH 6.0–7.4 to account for esterase-mediated conversion .
Q. What structural features of this compound contribute to its β-lactamase resistance?
The D-mandeloyl moiety at the C-7 position sterically hinders β-lactamase binding, while the 1-methyltetrazole-5-ylthio (MTT) side chain enhances Gram-negative penetration. However, the MTT group is also linked to coagulopathy risks, necessitating structure-activity studies to optimize efficacy-toxicity ratios .
Advanced Research Questions
Q. How do pH-dependent hydrolysis kinetics influence the in vitro vs. in vivo activity of this compound?
At pH ≥7.0, the prodrug hydrolyzes rapidly (t1/2 <1 hour) to cefamandole, masking differences in antibacterial activity in standard susceptibility tests (e.g., Kirby-Bauer). To isolate the prodrug’s intrinsic activity, use log-phase inhibition assays at pH 6.0, where hydrolysis is delayed. In vivo, however, plasma esterases ensure rapid conversion, rendering efficacy identical to cefamandole in murine infection models .
Q. What mechanisms underlie emergent resistance to this compound during prolonged therapy?
Resistance arises via hyperproduction of plasmid-mediated β-lactamases (e.g., TEM-1) with altered substrate affinity, detectable via isoelectric focusing (pI 5.2–5.4). Concurrent mutations in penicillin-binding proteins (PBPs) reduce binding affinity. Resistance is often unstable in Enterobacter spp. due to inducible AmpC β-lactamase, necessitating pulsed-field gel electrophoresis (PFGE) to track clonal shifts during treatment .
Q. How can researchers reconcile discrepancies in potency assays caused by this compound’s hygroscopicity?
Hydrate-anhydrate transitions (e.g., monohydrate to amorphous) alter potency measurements. Use powder X-ray diffraction (PXRD) with Rietveld refinement to quantify crystalline phases, and pair with Karl Fischer titration for water content. Calibrate bioactivity assays using anhydrous reference standards stored in desiccators (<10% RH) .
Methodological Considerations
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Experimental Design for Stability Studies :
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Data Contradiction Analysis :
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Pharmacokinetic Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
